

Replicating and validating published synthesis routes for 2,3,2",3"-Tetrahydroochnaflavone

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Compound of Interest

Compound Name: 2,3,2",3"-Tetrahydroochnaflavone

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Comparative Guide to the Synthesis of 2,3,2",3"-Tetrahydroochnaflavone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published synthesis routes for **2,3,2",3"- Tetrahydroochnaflavone**, a biflavonoid with noted cytotoxic activity against P388 murine lymphocytic leukemia cells.[1][2] The primary focus is on the replication and validation of these synthetic pathways, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.

Performance Comparison of Synthesis Routes

Two key synthetic routes for **2,3,2",3"-Tetrahydroochnaflavone** and its permethylated derivative have been identified in the literature. The first, reported by Ndoile and van Heerden in 2013, details the synthesis of the permethyl ether of **2,3,2",3"-tetrahydroochnaflavone**.[1] [3][4] The second, by Zhang et al. in 2015, describes the total synthesis of (±)-2,3,2",3"-tetrahydroochnaflavone.[5] Both methods employ a convergent strategy centered around the formation of a diaryl ether linkage followed by the construction of the biflavanone core from a bichalcone precursor.



Step	Ndoile and van Heerden (2013)[1][6] - Permethylated	Zhang et al. (2015)[5] - Unmethylated
Starting Materials	Isovanillin, 4- Fluorobenzaldehyde, 2',4',6'- Trihydroxyacetophenone	2,4,6-Trihydroxyacetophenone, 4-Hydroxybenzaldehyde
Key Intermediate 1	3-(4-Formylphenyloxy)-4- methoxybenzaldehyde (Diaryl ether)	Diaryl ether intermediate
Yield (Key Int. 1)	89%	Not available
Key Intermediate 2	Dimeric chalcone	Ether-linked bichalcone
Yield (Key Int. 2)	80%	Not available
Final Product	Permethyl ether of 2,3,2",3"-tetrahydroochnaflavone	(±)-2,3,2",3"- Tetrahydroochnaflavone
Yield (Final Step)	Low (specific yield not reported)	Not available
Overall Yield	Not reported	18% (overall yield for a related compound, Luxenchalcone)[5]

Note: Detailed quantitative data for the synthesis route by Zhang et al. (2015) were not available in the accessed literature. The overall yield mentioned is for a different, but structurally related, compound synthesized using a similar strategy by the same research group, which may serve as a rough estimate.

Experimental Protocols Synthesis of Permethyl ether of 2,3,2",3"tetrahydroochnaflavone (Ndoile and van Heerden, 2013) [1][6]

Step 1: Synthesis of 3-(4-Formylphenyloxy)-4-methoxybenzaldehyde (Diaryl Ether)



- To a mixture of isovanillin (500 mg, 3.29 mmol) and anhydrous potassium carbonate (681 mg, 4.93 mmol) in 15 mL of dry DMF under a nitrogen atmosphere, 4-fluorobenzaldehyde (448 mg, 3.61 mmol) is added.
- The mixture is heated at 80 °C with stirring until all the starting material is consumed (monitored by TLC).
- After cooling to room temperature, 20 mL of cold water is added, and the mixture is extracted three times with 20 mL of CHCl₃.
- The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.
- The residue is purified by silica gel column chromatography (EtOAc/hexanes, 3:7) to yield the diaryl ether as a light yellow solid (748 mg, 89%).

Step 2: Synthesis of 2'-Hydroxy-4',6'-dimethoxyacetophenone

• Selective methylation of 2,4,6-trihydroxyacetophenone with methyl iodide yields 2'-hydroxy-4',6'-dimethoxyacetophenone in moderate yield. (Detailed protocol not fully specified in the provided text).

Step 3: Synthesis of the Dimeric Chalcone

- To a solution of the diaryl ether (404 mg, 1.58 mmol) and 2'-hydroxy-4',6'-dimethoxyacetophenone (620 mg, 3.16 mmol) in 50 mL of EtOH, powdered KOH (353 mg, 6.29 mmol) is added.
- The reaction mixture is stirred at room temperature, and the resulting dimeric chalcone precipitates as a yellow solid.
- The solid is filtered off under reduced pressure and washed with water to afford the product (772 mg, 80%).

Step 4: Synthesis of the Permethyl ether of **2,3,2",3"-tetrahydroochnaflavone** (Biflavanone)

The dimeric chalcone is treated with oxalic acid in ethanol.



• This acid-induced ring closure yields the ether-linked pentamethoxybiflavanone (the permethyl ether of **2,3,2",3"-tetrahydroochnaflavone**) in low yield. The exact reaction conditions and purification methods for this step are not detailed in the provided abstract but the reaction proceeds via a chalcone-flavanone equilibrium.[1]

Synthesis of (±)-2,3,2",3"-Tetrahydroochnaflavone (Zhang et al., 2015)[5]

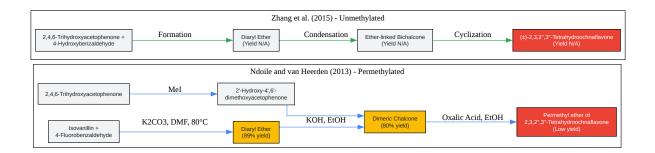
The detailed experimental protocol for this synthesis was not accessible. The key steps, however, are reported to be:

- Formation of a diaryl ether: This is a crucial step to link the two flavonoid precursors.
- Cyclization of an ether-linked bichalcone: This step assembles the final dihydroflavone structure.

The starting materials for this synthesis are 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde.[5]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.





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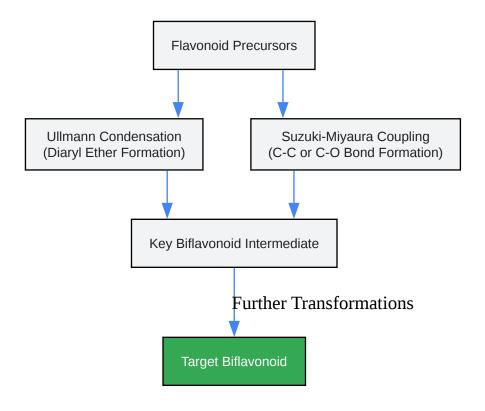
Caption: Comparative workflow of the synthesis of permethylated (top) and unmethylated (bottom) **2,3,2",3"-Tetrahydroochnaflavone**.

Alternative Synthesis Strategies

While specific alternative routes for **2,3,2",3"-Tetrahydroochnaflavone** were not found, general methodologies for the synthesis of biflavonoids could be adapted. These include:

- Ullmann Condensation: This classic method for forming diaryl ethers could be employed to create the central ether linkage.[2]
- Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds and could be adapted to form the biaryl linkage in C-C linked biflavonoids, or potentially modified for C-O bond formation.

These alternative approaches may offer advantages in terms of yield, reaction conditions, and substrate scope, but would require significant optimization for the specific synthesis of **2,3,2",3"-Tetrahydroochnaflavone**.





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Caption: General alternative strategies for the synthesis of the core biflavonoid structure.

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